2-[(3-Methoxybenzoyl)amino]benzoic acid
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Overview
Description
2-[(3-Methoxybenzoyl)amino]benzoic acid is a chemical compound with the molecular formula C15H13NO4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxybenzoyl group and an amino group attached to a benzoic acid core.
Mechanism of Action
- The primary target of 2-[(3-Methoxybenzoyl)amino]benzoic acid is not explicitly specified in the available literature. However, it is known to have antifibrinolytic properties . Antifibrinolytic agents inhibit the breakdown of blood clots by preventing the activation of plasminogen to plasmin, an enzyme responsible for fibrin degradation.
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxybenzoyl)amino]benzoic acid typically involves the reaction of 3-methoxybenzoic acid with 2-aminobenzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxybenzoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-[(3-Methoxybenzoyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methoxybenzoic acid: Similar structure but lacks the benzoyl group.
3-Methoxyanthranilic acid: Similar functional groups but different structural arrangement.
Uniqueness
2-[(3-Methoxybenzoyl)amino]benzoic acid is unique due to the presence of both the methoxybenzoyl and amino groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-[(3-methoxybenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-20-11-6-4-5-10(9-11)14(17)16-13-8-3-2-7-12(13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXARJDEAYVCIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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